(-)-Menthyl benzoate

Description

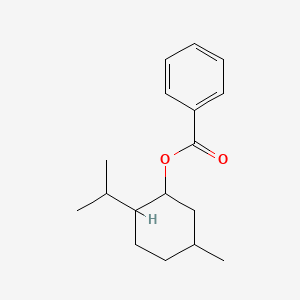

Structure

3D Structure

Properties

CAS No. |

71617-14-6 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) benzoate |

InChI |

InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |

InChI Key |

TTYVYRHNIVBWCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Menthyl Benzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate (B1203000) is a chiral ester with significant applications in organic synthesis, particularly as a chiral auxiliary and in the resolution of racemic mixtures. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and relevant experimental protocols. Furthermore, it explores the biological significance of related menthyl esters, specifically their role in the activation of the Liver X Receptor (LXR) signaling pathway, a key regulator of lipid metabolism and inflammation.

Chemical Structure and Identification

(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its structure incorporates the bulky, chiral menthyl group, which is fundamental to its stereochemical applications.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl benzoate |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol |

| CAS Number | 26266-77-3 |

| Canonical SMILES | CC(C)C1CCC(C(C1)OC(=O)C2=CC=CC=C2)C |

| InChI Key | TTYVYRHNIVBWCB-VNQPRFMTSA-N |

Physicochemical Properties

The physical properties of this compound are influenced by both the aromatic benzoate and the aliphatic menthyl moieties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic minty odor | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |

Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. These properties are expected to be similar to other high molecular weight esters.

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show a complex pattern of signals.

-

Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring are expected in the downfield region, typically between δ 7.4 and 8.1 ppm.

-

Menthyl Protons: A series of overlapping multiplets for the aliphatic protons of the menthyl group would appear in the upfield region, generally between δ 0.7 and 2.2 ppm. The proton on the carbon bearing the ester group (CH-O) is expected to be a multiplet further downfield, around δ 4.8-5.0 ppm.

-

Methyl Protons: Distinct signals for the three methyl groups of the menthyl moiety would be present in the upfield region.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon is expected around 165-167 ppm.

-

Aromatic Carbons: Signals for the carbons of the benzene ring would appear in the aromatic region (δ 128-133 ppm).

-

Menthyl Carbons: The carbons of the menthyl group will resonate in the aliphatic region (δ 16-75 ppm).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1715-1730 cm⁻¹.

-

C-O Stretch: A strong band for the ester C-O stretch will likely be observed in the 1250-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

-

C-H Stretch (Aliphatic): Strong bands below 3000 cm⁻¹ will correspond to the C-H bonds of the menthyl group.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials:

-

(-)-Menthol

-

Benzoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane (B92381), ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (-)-menthol (1 equivalent), benzoic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.2. Purification by Column Chromatography

Procedure:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential biological activities of menthyl esters. Specifically, certain amino acid-menthyl esters have been shown to possess anti-inflammatory and anti-obesity properties through the activation of the Liver X Receptor (LXR).[2][3] LXR is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[4]

5.1. Activation of the LXR Signaling Pathway

Menthyl esters can act as agonists for LXR. Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[5]

5.2. Experimental Workflow for Assessing LXR Activation

The following workflow outlines a general approach to investigate the effect of a compound like this compound on the LXR signaling pathway.

Conclusion

This compound is a valuable chiral compound with established use in stereoselective synthesis. While specific physicochemical data remains elusive in readily accessible literature, its structural features and predicted spectroscopic properties provide a solid foundation for its identification and application. The emerging biological activities of related menthyl esters, particularly their interaction with the LXR signaling pathway, open new avenues for research into their potential therapeutic applications in metabolic and inflammatory diseases. This guide provides a comprehensive resource for researchers and professionals working with or interested in the chemical and biological properties of this compound.

References

- 1. Methyl benzoate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 2. The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(-)-Menthyl benzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (-)-Menthyl benzoate (B1203000), a key chiral intermediate in various chemical and pharmaceutical applications.

Core Compound Information

(-)-Menthyl benzoate is the ester formed from the reaction of (-)-menthol and benzoic acid. Its chirality, derived from the menthyl group, makes it a valuable tool in asymmetric synthesis.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6284-35-1 | |

| Molecular Formula | C₁₇H₂₄O₂ | |

| Molecular Weight | 260.37 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Faintly minty | |

| Solubility | Poorly soluble in water, miscible with organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis and enzymatic resolution involving this compound are outlined below.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

-

(-)-Menthol

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol (or another suitable solvent like toluene)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (-)-menthol and a molar equivalent of benzoic acid in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with:

-

Water

-

5% sodium bicarbonate solution (to neutralize the acid and remove unreacted benzoic acid)

-

Brine

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Enzymatic Resolution of DL-Menthyl Benzoate

This protocol describes the enantioselective hydrolysis of racemic menthyl benzoate to produce (-)-menthol, leaving behind (+)-menthyl benzoate. This method is crucial for the industrial production of enantiomerically pure menthol (B31143).[1]

Materials:

-

D,L-Menthyl benzoate

-

Sodium phosphate (B84403) buffer (e.g., pH 7.0, 100 mM)

-

Candida rugosa lipase (B570770) (recombinant or purified)[1]

-

Toluene (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Suspension: Suspend D,L-menthyl benzoate in the sodium phosphate buffer in a reaction vessel.[1]

-

Enzyme Addition: Add the Candida rugosa lipase to the suspension.[1]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with vigorous stirring for a set period (e.g., 20 hours).[1] The reaction progress can be monitored by techniques such as gas chromatography (GC) or TLC.

-

Extraction: After the reaction, extract the mixture with toluene.[1]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to isolate the mixture of (-)-menthol and unreacted (+)-menthyl benzoate.[1]

-

Separation: The resulting (-)-menthol and (+)-menthyl benzoate can be separated by distillation or chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound.

¹H and ¹³C NMR Data

The following table summarizes expected chemical shifts for this compound. Actual values may vary depending on the solvent and instrument.

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | 7.4 - 8.1 |

| Menthyl Protons | 0.8 - 2.2 |

| O-CH (Menthyl) | ~4.9 |

| ¹³C NMR | |

| Carbonyl Carbon | ~166 |

| Aromatic Carbons | 128 - 133 |

| Menthyl Carbons | 16 - 75 |

Applications in Research and Development

This compound serves as a valuable chiral auxiliary and intermediate in asymmetric synthesis. Its applications include:

-

Chiral Resolution: As demonstrated in the enzymatic hydrolysis protocol, the benzoate ester of menthol is pivotal in the resolution of racemic mixtures, particularly for the large-scale production of (-)-menthol.

-

Asymmetric Synthesis: The chiral menthyl group can be used to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically enriched products.

Process Workflow Diagram

The following diagram illustrates the experimental workflow for the enzymatic resolution of D,L-Menthyl benzoate.

Caption: Workflow for the Enzymatic Resolution of DL-Menthyl Benzoate.

References

Spectroscopic data of (-)-Menthyl benzoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (-)-Menthyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its chemical structure is shown below:

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of this compound, likely utilizing electron ionization (EI), results in the formation of a molecular ion and characteristic fragment ions. The predicted key fragments are summarized in Table 1. The PubChem database indicates a GC-MS entry from the NIST Mass Spectrometry Data Center with top peaks at m/z 105 and 138.[2]

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 260 | Molecular Ion [M]⁺ | [C₁₇H₂₄O₂]⁺ | Ionization of the parent molecule |

| 138 | Menthyl group | [C₁₀H₁₈]⁺ | Cleavage of the ester bond |

| 123 | Methoxycarbonylcyclohexane fragment | [C₈H₁₅O]⁺ | Rearrangement and fragmentation of the menthyl group |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of the ester bond with charge retention on the benzoyl group (often the base peak) |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available in the searched databases. However, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

The ¹H NMR spectrum of this compound is anticipated to display signals in two primary regions:

-

Aromatic Region (δ 7.0-8.1 ppm): Protons on the benzene (B151609) ring will appear in this downfield region. The protons ortho to the carbonyl group are expected to be the most deshielded.

-

Aliphatic Region (δ 0.5-5.0 ppm): The protons of the menthyl group will reside in this upfield region, likely showing complex splitting patterns due to the rigid chair conformation of the cyclohexane (B81311) ring and the presence of diastereotopic protons. The proton on the carbon bearing the ester oxygen (CH-O) is predicted to be the most downfield signal in this aliphatic cluster.

The ¹³C NMR spectrum of this compound will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety. The PubChem database indicates the availability of a ¹³C NMR spectrum on SpectraBase.[2]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165-175 |

| Aromatic (C-Ar) | 128-135 |

| Menthyl (CH-O) | 70-80 |

| Menthyl (Aliphatic C) | 15-50 |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not provided in the search results, its characteristic absorption bands can be predicted based on its functional groups. PubChem notes the availability of a vapor phase IR spectrum on SpectraBase.[2]

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1715-1735 | Strong |

| C-O (Ester) | 1100-1300 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Specific parameters may require optimization for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. If quantitative analysis is needed, add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS).

-

¹H NMR Acquisition: Acquire the spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a satisfactory signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum can be acquired on the same instrument, typically using a proton-decoupled sequence. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, it can be analyzed as a neat thin film between two NaCl or KBr plates. Alternatively, a solution in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄ or CHCl₃) can be prepared for analysis in a liquid cell.

-

Data Acquisition: The spectrum should be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning over a range of 4000-400 cm⁻¹. A background spectrum of the empty cell or the pure solvent should be acquired and subsequently subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: A small quantity of the sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile samples, through the injection port of a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum should be acquired over an appropriate mass-to-charge (m/z) range, for instance, from 40 to 300 amu.

Logical Workflow for Spectroscopic Analysis

The diagram below outlines a standard workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unveiling (-)-Menthyl Benzoate: A Technical Guide to Its Synthesis, Characterization, and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate (B1203000), a chiral ester of significant interest in synthetic organic chemistry, is primarily recognized for its role as a chiral auxiliary, particularly in the industrial synthesis of (-)-menthol. While its natural occurrence is exceptionally rare, its synthetic accessibility has made it a valuable tool for chemists. This technical guide provides an in-depth exploration of (-)-menthyl benzoate, focusing on its chemical synthesis through esterification and transesterification, detailed experimental protocols, and comprehensive characterization methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Natural Occurrence: A Rare Sighting

Contrary to some expectations for a menthol (B31143) derivative, this compound is not widely found in nature. A singular report has documented its presence in Syzygium aromaticum (clove), however, this finding is not broadly corroborated in the extensive literature on essential oil components.[1][2] The vast majority of studies on natural aromatic compounds identify methyl benzoate in various plant species.[3][4] Therefore, for practical purposes, this compound is considered a synthetic compound.

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods: Fischer-Speier esterification of benzoic acid with (-)-menthol and transesterification of an alkyl benzoate with (-)-menthol.

Fischer-Speier Esterification

This direct method involves the reaction of benzoic acid and (-)-menthol in the presence of a strong acid catalyst.

Reaction:

Transesterification

Transesterification offers an alternative route, often utilizing methyl benzoate as the benzoate donor. This method can be advantageous due to the favorable equilibrium driven by the removal of the low-boiling alcohol byproduct.

Reaction:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Fischer Esterification

| Parameter | Value/Description |

| Reactants | Benzoic acid, (-)-Menthol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Solvent | Toluene (for azeotropic removal of water) |

| Molar Ratio | Benzoic acid : (-)-Menthol : H₂SO₄ (1 : 1.2 : 0.05) |

| Temperature | Reflux (approx. 110-120 °C) |

| Reaction Time | 4-6 hours |

| Work-up | 1. Cool the reaction mixture. 2. Dilute with diethyl ether. 3. Wash with saturated NaHCO₃ solution to remove unreacted benzoic acid and catalyst. 4. Wash with brine. 5. Dry the organic layer over anhydrous MgSO₄. 6. Filter and concentrate under reduced pressure. |

| Purification | Flash column chromatography on silica (B1680970) gel. |

Synthesis via Transesterification

| Parameter | Value/Description |

| Reactants | Methyl benzoate, (-)-Menthol |

| Catalyst | Zinc acetate (B1210297) or Sodium methoxide (B1231860) |

| Molar Ratio | Methyl benzoate : (-)-Menthol (1.1 : 1) |

| Temperature | 160-210 °C[5] |

| Reaction Time | 2-5 hours, monitoring the distillation of methanol[5] |

| Work-up | 1. Cool the reaction mixture. 2. If using a sodium methoxide catalyst, neutralize with a weak acid. 3. Distill off excess methyl benzoate under reduced pressure. 4. Dissolve the residue in a suitable solvent (e.g., hexane). 5. Wash with water to remove any remaining catalyst or byproducts. 6. Dry the organic layer and concentrate. |

| Purification | Vacuum distillation or flash column chromatography. |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (benzoate): multiplet around 7.4-8.1 ppm. Methine proton adjacent to oxygen (menthyl): multiplet around 4.9 ppm. Methyl and methylene (B1212753) protons (menthyl): complex multiplets between 0.8-2.2 ppm.[6] |

| ¹³C NMR | Carbonyl carbon: ~166 ppm. Aromatic carbons: ~128-133 ppm. Carbon of C-O (menthyl): ~75 ppm. Aliphatic carbons (menthyl): ~16-47 ppm.[7][8] |

| FT-IR | Strong C=O stretch (ester): ~1715 cm⁻¹. C-O stretch: ~1270 cm⁻¹. Aromatic C-H stretches: ~3060 cm⁻¹. Aliphatic C-H stretches: ~2870-2960 cm⁻¹. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.

| Parameter | Value/Description |

| Column | A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable. |

| Injection | Split injection is typically used. |

| Oven Program | A temperature gradient is employed, for example, starting at 100°C and ramping to 280°C. |

| MS Detection | Electron Ionization (EI) at 70 eV. |

| Expected M.W. | 260.38 g/mol |

| Key Fragments | m/z 105 (benzoyl cation, often the base peak), m/z 138 (menthyl radical cation), m/z 77 (phenyl cation).[9] |

Applications in Research and Development

The primary application of this compound is as a chiral resolving agent in the synthesis of optically pure compounds. Its most notable use is in the industrial production of (-)-menthol from racemic menthol. The diastereomeric menthyl benzoates (from d- and l-menthol) exhibit different physical properties, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated this compound yields pure (-)-menthol.

Conclusion

This compound is a synthetically valuable chiral compound with limited evidence of natural occurrence. Its preparation through established esterification and transesterification methods is straightforward and yields a product that can be readily purified and characterized using standard laboratory techniques. This guide provides a comprehensive overview for researchers and professionals in drug development, enabling the effective synthesis and utilization of this compound in their work.

References

- 1. This compound | C17H24O2 | CID 93868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 6284-35-1 [thegoodscentscompany.com]

- 5. WO2007065758A1 - Process for producing menthyl benzoate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pharmacy180.com [pharmacy180.com]

The Discovery and Historical Synthesis of (-)-Menthyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate (B1203000), a chiral ester derived from the naturally occurring (-)-menthol, has played a significant, albeit often understated, role in the historical development of organic chemistry, particularly in the fields of stereochemistry and chiral resolution. This technical guide provides a comprehensive overview of the discovery and historical synthesis of (-)-Menthyl benzoate, presenting a chronological evolution of its preparation from early esterification methods to modern industrial processes. Detailed experimental protocols, comparative data on synthetic yields and physical properties, and visualizations of key synthetic workflows are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the IUPAC name [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] benzoate, is a notable chiral molecule that has found significant application as a resolving agent in industrial chemistry. Its utility is prominently highlighted in the large-scale synthesis of enantiomerically pure (-)-menthol, a compound with widespread use in the pharmaceutical, food, and fragrance industries. The synthesis of this compound itself provides a lens through which to view the evolution of synthetic organic chemistry, from classical esterification techniques to more efficient, modern methodologies. This guide will detail the key historical milestones in the synthesis of this important chiral ester.

Discovery and Early Synthesis

While the exact first synthesis of this compound is not definitively documented in a singular "discovery" paper, its preparation would have been achievable following the development of general esterification methods in the late 19th century. The Fischer-Speier esterification, first described in 1895, provided a direct and viable route to esters from carboxylic acids and alcohols in the presence of an acid catalyst. It is highly probable that this compound was first synthesized using this method or a similar acid-catalyzed esterification shortly after the method's inception, given the availability of both (-)-menthol from natural sources and benzoic acid.

Another early and prominent method for ester synthesis, the Schotten-Baumann reaction, discovered in 1883, offered an alternative route using a more reactive acid derivative. This reaction, involving an alcohol and an acyl chloride in the presence of a base, would have also been a feasible method for the early preparation of this compound.

A significant early investigation into the properties of this compound was published in 1929 by H. G. Rule and W. E. MacGillivray in the Journal of the Chemical Society. Their work focused on the influence of ionisable groups on the optical rotatory power of l-menthyl benzoate, indicating that the compound was well-known and accessible to the chemical community by this time.

Historical Synthetic Methodologies

The synthesis of this compound has evolved from classical laboratory-scale preparations to highly optimized industrial processes. The following sections detail the key historical and modern methods.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the formation of the ester, an excess of one reactant (typically the less expensive one) is used, or the water formed during the reaction is removed.

Experimental Protocol: Fischer-Speier Esterification of (-)-Menthol with Benzoic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of (-)-menthol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) in a suitable solvent such as toluene (B28343) is prepared.

-

Reflux: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete (as monitored by the cessation of water collection or by techniques like thin-layer chromatography), the mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted benzoic acid) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.

Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a non-equilibrium route to esters by reacting an alcohol with a more reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

-

Reaction Setup: (-)-Menthol (1.0 eq) is dissolved in an inert organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask. An aqueous solution of a base, typically sodium hydroxide (B78521) (e.g., 10% w/v), is added to create a two-phase system.

-

Acylation: Benzoyl chloride (1.1 eq) is added dropwise to the vigorously stirred biphasic mixture. The reaction is typically exothermic and may require cooling in an ice bath. The base in the aqueous phase neutralizes the hydrochloric acid formed during the reaction.[1][2]

-

Work-up: After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation or recrystallization.

Modern Industrial Synthesis: Transesterification

In contemporary industrial applications, particularly for the resolution of racemic menthol, transesterification has become a favored method for the production of menthyl benzoate. This process involves the reaction of an ester (commonly methyl benzoate) with an alcohol (menthol) in the presence of a catalyst to exchange the alcohol group of the ester.

Experimental Protocol: Transesterification of Methyl Benzoate with (±)-Menthol

-

Reaction Setup: A mixture of (±)-menthol (1.0 eq), methyl benzoate (1.05 to 1.5 eq), and a catalyst is charged into a reactor equipped for distillation.[3] Various catalysts can be employed, with zinc compounds such as zinc acetate (B1210297) being particularly effective.[3]

-

Reaction: The mixture is heated to a temperature between 140 and 250 °C.[3] The lower-boiling alcohol (methanol) formed during the transesterification is continuously removed by distillation, which drives the reaction to completion.

-

Purification: Upon completion of the reaction, the excess methyl benzoate is typically removed by vacuum distillation. The resulting racemic menthyl benzoate can then be used directly in the chiral resolution process.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Methods for Menthyl Benzoate

| Synthesis Method | Reactants | Catalyst/Base | Solvent | Typical Yield | Key Advantages | Key Disadvantages |

| Fischer-Speier Esterification | (-)-Menthol, Benzoic Acid | Conc. H₂SO₄ or p-TsOH | Toluene | 60-80% | Inexpensive reagents | Reversible reaction, harsh acidic conditions |

| Schotten-Baumann Reaction | (-)-Menthol, Benzoyl Chloride | NaOH | Dichloromethane/Water | >90% | High yield, irreversible | Use of corrosive acyl chloride |

| Transesterification | (±)-Menthol, Methyl Benzoate | Zinc Acetate | None (neat) | 90-95%[3] | High atom economy, suitable for industrial scale | High temperatures required |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄O₂ | [PubChem CID: 93868] |

| Molecular Weight | 260.38 g/mol | [PubChem CID: 93868] |

| Appearance | Crystalline solid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Data not available | |

| Optical Rotation [α]D | Varies with solvent and conditions | [Rule and MacGillivray, 1929] |

| ¹H NMR (CDCl₃) | δ (ppm): 8.05-8.02 (m, 2H), 7.56-7.51 (m, 1H), 7.46-7.41 (m, 2H), 4.93 (td, J = 10.9, 4.4 Hz, 1H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.75-1.65 (m, 2H), 1.58-1.45 (m, 2H), 1.15-1.05 (m, 2H), 0.95-0.88 (m, 6H), 0.80 (d, J = 7.0 Hz, 3H) | (Typical expected shifts) |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.2, 132.8, 130.6, 129.5, 128.3, 75.1, 47.2, 41.0, 34.3, 31.5, 26.4, 23.6, 22.1, 20.8, 16.5 | (Typical expected shifts) |

| IR (KBr) | ν (cm⁻¹): ~2955, 2868 (C-H stretch), ~1715 (C=O stretch), ~1275, 1115 (C-O stretch) | (Typical expected absorptions) |

| MS (EI) | m/z (%): 260 (M+), 138, 122, 105, 95, 81, 77 | [PubChem CID: 93868] |

Mandatory Visualizations

The following diagrams illustrate the workflows for the historical and modern synthesis of this compound.

Caption: Workflow for the Fischer-Speier Esterification of this compound.

Caption: Workflow for the Schotten-Baumann Synthesis of this compound.

Caption: Industrial Transesterification for the Synthesis of Racemic Menthyl Benzoate.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of organic synthesis. From its likely initial preparation via classical methods such as the Fischer-Speier and Schotten-Baumann reactions to its large-scale industrial production through efficient transesterification processes, the journey of this chiral ester reflects the broader advancements in chemical methodology. Its enduring importance, particularly in the context of chiral resolution for the production of (-)-menthol, underscores the critical role that such seemingly simple molecules can play in both academic research and industrial applications. This guide has provided a detailed overview of its discovery, historical synthesis, and key properties to serve as a comprehensive resource for the scientific community.

References

An In-depth Technical Guide to the Solubility of (-)-Menthyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Menthyl Benzoate (B1203000)

(-)-Menthyl benzoate is an ester of (-)-menthol and benzoic acid. Its chemical formula is C₁₇H₂₄O₂ and it has a molecular weight of approximately 260.4 g/mol .[1][2] This compound is of particular interest due to its chiral nature, originating from the (-)-menthol moiety. This chirality makes it a valuable intermediate in asymmetric synthesis and in the resolution of racemic mixtures.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound in common organic solvents is scarce. However, qualitative descriptions of its solubility are available:

-

Water: Slightly soluble.[2] One source provides an estimated water solubility of 0.2124 mg/L at 25 °C.[3]

-

Organic Solvents: Generally soluble in organic solvents such as ethanol (B145695) and ether.[2]

Due to the absence of specific quantitative data, experimental determination is necessary to ascertain the precise solubility of this compound in solvents relevant to a particular research or industrial application.

Predicted Physicochemical Properties

Several physicochemical properties of this compound have been computed and are available in public databases. These properties can provide an indication of its expected solubility behavior.

| Property | Value | Source |

| Molecular Weight | 260.4 g/mol | [1] |

| Molecular Formula | C₁₇H₂₄O₂ | [1] |

| XLogP3-AA (Lipophilicity) | 5.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | |

| Boiling Point (estimated) | 341.10 °C @ 760.00 mm Hg | [3] |

The high XLogP3-AA value suggests a high lipophilicity, which is consistent with its described solubility in organic solvents and low solubility in water.

Experimental Protocol for Determining Solubility

The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility; a good starting point is to add significantly more solid than is expected to dissolve.

-

Accurately record the mass of this compound added to each vial.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required can vary and may need to be determined empirically (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

For further accuracy, pass the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used. The dilution factor should be recorded precisely.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).

-

Determine the concentration of this compound in the diluted sample based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

4.3. Diagram of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative solubility profile indicates good solubility in non-polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is crucial for the effective use of this compound in research, particularly in the fields of chiral synthesis and pharmaceutical development.

References

An In-depth Technical Guide on the Thermochemical Properties of (-)-Menthyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of (-)-Menthyl benzoate (B1203000). Due to a lack of specific experimental data for (-)-Menthyl benzoate in publicly available literature, this guide presents data for the structurally related compound, methyl benzoate, as a reference. Furthermore, it details the established experimental protocols that would be employed to determine the thermochemical properties of this compound.

Quantitative Thermochemical Data

| Thermochemical Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Liquid) | -332.8 ± 4.0 | kJ·mol⁻¹ | [1][2] |

| Standard Molar Enthalpy of Formation (Gas) | -276.1 ± 4.0 | kJ·mol⁻¹ | [1][2][3] |

| Standard Molar Enthalpy of Combustion | -3956.7 ± 3.1 | kJ·mol⁻¹ | [1][2] |

| Enthalpy of Vaporization | 56.7 | kJ·mol⁻¹ | [1][2] |

| Constant Pressure Heat Capacity (Liquid) | 221.3 | J·mol⁻¹·K⁻¹ | [4][5] |

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like this compound involves precise and standardized experimental procedures. The following sections detail the methodologies for measuring key thermochemical parameters.

Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry. The standard molar enthalpy of combustion (ΔcHₘ°) is measured experimentally, and then the standard molar enthalpy of formation is calculated using Hess's Law.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the standard molar enthalpy of formation using combustion calorimetry.

Detailed Methodology:

-

Sample Preparation: A sample of this compound of known mass is placed in a crucible. A fuse wire of known mass and combustion energy is positioned in contact with the sample.

-

Calorimeter Setup: The crucible is sealed inside a stainless-steel vessel, known as a "bomb," which is then filled with high-pressure pure oxygen. The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

-

Calculation of Enthalpy of Combustion: The heat released during combustion is calculated using the total heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid) and the measured temperature change. The standard molar enthalpy of combustion is then calculated from the heat released and the moles of the sample burned.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation of this compound is calculated using Hess's Law, from the experimentally determined standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Experimental Workflow for Vapor Pressure Measurement

Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Detailed Methodology:

-

Apparatus: A sample of this compound is placed in an apparatus capable of controlling and measuring both the temperature and the pressure of the vapor in equilibrium with the liquid. Common techniques include static or dynamic vapor pressure measurement methods.

-

Measurement: The temperature of the sample is varied, and the corresponding equilibrium vapor pressure is measured at several different temperatures.

-

Data Analysis: The Clausius-Clapeyron equation, in its integrated form, is ln(P) = - (ΔvapH°/R)(1/T) + C, where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.[6][7][8] A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

-

Calculation: The slope of this line is equal to -ΔvapH°/R. Therefore, the enthalpy of vaporization can be calculated by multiplying the slope by the negative of the ideal gas constant (-R).

Signaling Pathways and Logical Relationships

At present, there is no significant body of research detailing the involvement of this compound in specific biological signaling pathways. Its primary applications are in the fragrance, flavor, and pharmaceutical industries, often as a chiral auxiliary or starting material in synthesis. Should future research elucidate its role in biological processes, this section will be updated to include relevant signaling pathway diagrams.

Conclusion

This technical guide has provided a summary of the available thermochemical data for methyl benzoate as a proxy for this compound and has detailed the standard experimental protocols for the determination of key thermochemical properties. The provided workflows for combustion calorimetry and vapor pressure measurements offer a clear guide for researchers seeking to experimentally determine the thermochemical characteristics of this compound. Such data is crucial for process design, safety assessments, and understanding the energetic landscape of this chiral compound in various applications.

References

- 1. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, methyl ester [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. steemit.com [steemit.com]

- 8. Enthalpy of vaporisation of water [wwwchem.uwimona.edu.jm]

Synthesis of (-)-Menthyl Benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of (-)-Menthyl benzoate (B1203000), an important chiral ester with applications in various fields, including fragrance, flavor, and pharmaceuticals. The synthesis is approached through the reaction of benzoic acid and (-)-menthol, a naturally occurring chiral alcohol. This document details various synthetic methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification, and the use of heterogeneous solid acid catalysts. Each method is presented with a detailed experimental protocol, alongside a comparative analysis of reaction parameters and yields. All quantitative data is summarized in structured tables for ease of reference. Furthermore, this guide includes key characterization data for the final product and visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

(-)-Menthyl benzoate is a chiral ester formed from the reaction of benzoic acid and (-)-menthol. The presence of the chiral menthyl moiety makes it a valuable intermediate in asymmetric synthesis and a sought-after ingredient in industries where specific stereoisomers are required for desired biological or sensory properties. The synthesis of this ester is a classic example of esterification, a fundamental reaction in organic chemistry. This guide explores three distinct and widely applicable methods for the synthesis of this compound, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Methodologies

This section details three primary methods for the synthesis of this compound from benzoic acid and (-)-menthol: Fischer-Speier Esterification, Steglich Esterification, and Heterogeneous Catalysis using a solid acid catalyst.

Fischer-Speier Esterification

Fischer-Speier esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, or the water formed during the reaction is removed.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.0 eq.), (-)-menthol (1.2 eq.), and a suitable solvent such as toluene (B28343) or cyclohexane.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.3 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer successively with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Steglich Esterification

Steglich esterification is a mild method for the formation of esters from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is particularly useful for the esterification of sterically hindered alcohols like menthol (B31143) and for substrates that are sensitive to acidic conditions.[4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq.), (-)-menthol (1.1 eq.), and DMAP (0.1 eq.) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the cooled mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

-

Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Work-up and Purification: The filtrate is then washed with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Heterogeneous Catalysis with Solid Acids

The use of solid acid catalysts offers a more environmentally friendly alternative to traditional mineral acids, as they can be easily recovered and reused.[4] Zirconium/titanium-based solid acids have shown good activity in esterification reactions.[4]

-

Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq.), (-)-menthol (1.5 eq.), and the Zr/Ti solid acid catalyst (e.g., 10 wt% of the limiting reactant). A solvent like toluene can be used, or the reaction can be run under solvent-free conditions.

-

Reaction: Heat the mixture with vigorous stirring at a temperature of 120-140 °C for 12-24 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Catalyst Recovery: After cooling, the solid catalyst can be recovered by simple filtration.

-

Work-up and Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation or column chromatography to afford the pure ester.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Fischer-Speier Esterification | Steglich Esterification | Heterogeneous Catalysis (Solid Acid) |

| Molar Ratio (Benzoic Acid:Menthol) | 1 : 1.2 | 1 : 1.1 | 1 : 1.5 |

| Catalyst | H₂SO₄ | DCC / DMAP | Zr/Ti Solid Acid |

| Catalyst Loading | 0.1 - 0.3 eq. | 1.1 eq. DCC / 0.1 eq. DMAP | ~10 wt% |

| Solvent | Toluene or Cyclohexane | Dichloromethane or THF | Toluene or Solvent-free |

| Temperature | Reflux | 0 °C to Room Temperature | 120 - 140 °C |

| Reaction Time | 2 - 4 hours | 3 - 5 hours | 12 - 24 hours |

| Reported Yield | Moderate to High | High (~80-98%)[6] | Good to High |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₄O₂ |

| Molecular Weight | 260.37 g/mol [7] |

| Appearance | Colorless liquid or crystalline solid |

| Boiling Point | ~310 °C (decomposes) |

| Melting Point | 54-56 °C |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: ~7.4-8.1; Menthyl protons: ~0.7-5.0[7] |

| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon: ~166; Aromatic carbons: ~128-133; Menthyl carbons: various signals in the aliphatic region[8] |

| IR (KBr, cm⁻¹) | ~1715 (C=O stretch), ~1270 & 1110 (C-O stretch), ~2850-2960 (C-H stretch) |

Visualizations

To further elucidate the processes described, the following diagrams are provided.

Caption: Reaction mechanism of Fischer-Speier esterification.

Caption: Reaction mechanism of Steglich esterification.

Caption: General experimental workflow for ester synthesis.

Conclusion

This technical guide has outlined three effective methods for the synthesis of this compound from benzoic acid and (-)-menthol. The choice of method will depend on factors such as the scale of the reaction, the sensitivity of the substrates, and environmental considerations. Fischer-Speier esterification is a cost-effective and straightforward method for large-scale synthesis. Steglich esterification provides a mild and high-yielding alternative, particularly for sensitive substrates. The use of solid acid catalysts presents a green and sustainable approach with the benefit of catalyst recyclability. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the successful synthesis and purification of this compound.

References

- 1. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. studylib.net [studylib.net]

- 4. mdpi.com [mdpi.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 7. This compound | 38649-18-2 | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

Enantioselective Synthesis of (-)-Menthyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (-)-Menthyl benzoate (B1203000), a key chiral intermediate in the pharmaceutical and flavor industries. The primary focus of this document is on the enzymatic kinetic resolution of a racemic mixture of menthyl benzoate, a robust and highly selective method for obtaining the desired (-)-enantiomer. This guide provides detailed experimental protocols, quantitative data from various studies, and visualizations to facilitate a comprehensive understanding of the synthesis process.

Introduction

(-)-Menthyl benzoate is a valuable chiral compound utilized in the synthesis of various active pharmaceutical ingredients and as a component in flavor and fragrance formulations. Its stereochemistry is crucial for its biological activity and sensory properties. The synthesis of enantiomerically pure this compound is, therefore, of significant interest. Among the various strategies, enzymatic kinetic resolution stands out for its high enantioselectivity, mild reaction conditions, and environmental compatibility. This guide will focus on the use of lipases, particularly from Candida rugosa, for the selective hydrolysis of racemic menthyl benzoate.

Synthesis Strategy: Enzymatic Kinetic Resolution

The core strategy for the enantioselective synthesis of this compound involves a two-step process:

-

Synthesis of Racemic (dl)-Menthyl Benzoate: A racemic mixture of menthyl benzoate is first prepared through the esterification of benzoic acid with racemic menthol (B31143).

-

Enzymatic Kinetic Resolution: The racemic ester is then subjected to enzymatic hydrolysis. A lipase (B570770) selectively catalyzes the hydrolysis of the (+)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess.

This approach is highly efficient as it allows for the separation of the enantiomers based on the stereospecificity of the enzyme.

Experimental Protocols

Synthesis of Racemic (dl)-Menthyl Benzoate

This protocol describes a general method for the Fischer esterification of benzoic acid and dl-menthol.

Materials:

-

Benzoic acid

-

dl-Menthol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve benzoic acid (1 equivalent) and dl-menthol (1.2 equivalents) in a minimal amount of a suitable solvent like toluene (B28343) or hexane.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude racemic (dl)-menthyl benzoate. The product can be further purified by vacuum distillation if necessary.

Enantioselective Hydrolysis of (dl)-Menthyl Benzoate

This protocol details the kinetic resolution of racemic menthyl benzoate using Candida rugosa lipase.

Materials:

-

Racemic (dl)-Menthyl benzoate

-

Candida rugosa lipase (CRL)

-

Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.2)

-

Gum arabic (as a solubilizer)

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thermostated shaker or reactor

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a buffered solution of the racemic (dl)-menthyl benzoate. For example, in a reaction vessel, add 1 ml of 100 mM sodium phosphate buffer (pH 7.2) containing 0.2% (m/v) of gum arabic as a solubilizer.[1]

-

Add a defined amount of racemic (dl)-menthyl benzoate (e.g., 0.01 mmol).[1]

-

Add the desired amount of Candida rugosa lipase (e.g., 400-800 U).[1] The optimal enzyme concentration may need to be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with agitation for a specific duration.[1] The reaction progress should be monitored to achieve approximately 50% conversion for optimal enantiomeric excess of the remaining ester.

-

After the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent and separating the phases).

-

Extract the mixture with a suitable organic solvent like ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the enantioenriched this compound.

-

The unreacted this compound can be purified from the formed (+)-menthol by column chromatography or other suitable techniques.

Data Presentation

The efficiency of the enzymatic resolution is typically evaluated based on the conversion rate and the enantiomeric excess (e.e.) of the product. The following tables summarize quantitative data from various studies on the lipase-catalyzed resolution for producing optically pure menthol derivatives.

| Enzyme | Substrate | Acyl Donor/Reaction | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | Reference |

| Recombinant Candida rugosa Lipase LIP1 | D,L-Menthyl benzoate | Hydrolysis | Sodium phosphate buffer (pH 7.2) with 0.2% gum arabic | 40 | - | ~50 | >99.9 (for (-)-Menthol) | [1] |

| Candida rugosa Lipase (Commercial) | D,L-Menthyl benzoate | Hydrolysis | - | - | - | - | Lower selectivity (E=15) | [2] |

| Lipase from Rhizomucor miehei | D,L-Menthyl benzoate | Hydrolysis | - | 40 | 16 | - | 2 (for product) | [1] |

Table 1: Enantioselective Hydrolysis of dl-Menthyl Benzoate.

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | Reference |

| Candida rugosa Lipase | dl-Menthol | Lauric Acid | Organic Medium | - | 10 | - | 95 (for L-Menthyl laurate) | [3] |

| Pseudomonas fluorescens Lipase (Amano AK) | dl-Menthol | Vinyl acetate | - | ≤50 | - | 30 | >95 (for l-menthol) | [4] |

Table 2: Enantioselective Esterification/Transesterification of dl-Menthol.

Mandatory Visualizations

Experimental Workflow for Enantioselective Synthesis

The following diagram illustrates the overall workflow for the synthesis of this compound via enzymatic kinetic resolution.

Logical Relationship in Kinetic Resolution

The diagram below illustrates the principle of enzymatic kinetic resolution where the enzyme selectively acts on one enantiomer of the racemic substrate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Menthyl Benzoate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of menthyl benzoate (B1203000) isomers. It details their synthesis, reactivity, and characterization, with a focus on providing structured data and detailed experimental methodologies for professionals in research and drug development.

Introduction to Menthyl Benzoate Isomers

Menthyl benzoate is an ester formed from the reaction of menthol (B31143) and benzoic acid. Due to the presence of three chiral centers in the menthol moiety, eight stereoisomers of menthol exist. Consequently, this leads to a corresponding number of menthyl benzoate stereoisomers. The most prominent of these is (-)-menthyl benzoate, derived from the naturally abundant (-)-menthol. These chiral esters are significant as intermediates in chiral synthesis, for the resolution of racemic mixtures, and as components in fragrances and flavorings.[1][2] This guide will focus primarily on this compound, as it is the most well-documented isomer, while also providing comparative data for the simpler, achiral methyl benzoate.

Synthesis of Menthyl Benzoate

The primary method for synthesizing menthyl benzoate is through the esterification of menthol with benzoic acid, typically catalyzed by a strong acid. An alternative and industrially relevant method is the transesterification of an alkyl benzoate, such as methyl benzoate, with menthol.[2]

General Reaction: Fischer Esterification The reaction involves the condensation of a carboxylic acid (benzoic acid) and an alcohol (menthol) in the presence of an acid catalyst.[3]

Caption: Fischer esterification of (-)-Menthol and Benzoic Acid.

High yields, often in the range of 90-95%, can be achieved through methods like transesterification using a zinc compound as a catalyst.[2]

Physical Properties

The physical properties of menthyl benzoate isomers are dictated by the stereochemistry of the menthol precursor. Below is a comparative table of the known properties of this compound and the related methyl benzoate.

| Property | This compound | Methyl Benzoate |

| Molecular Formula | C₁₇H₂₄O₂[1][4] | C₈H₈O₂[5][6] |

| Molecular Weight | 260.37 g/mol [1] | 136.15 g/mol [5][6] |

| Appearance | - | Colorless oily liquid[5][6] |

| Odor | - | Pleasant, sweet, floral aroma[7][8] |

| Boiling Point | 341.1 °C (estimated)[9] | 199.6 °C[5] |

| Melting Point | - | -12.5 °C[5] |

| Density | - | 1.0837 g/cm³[5] |

| Refractive Index (n D) | - | 1.5164[5] |

| Solubility in Water | 0.2124 mg/L at 25 °C (estimated)[9] | Poorly soluble; 2,100 mg/L at 20 °C[5][6] |

| Solubility in Organic Solvents | Miscible | Miscible with most organic solvents[5][7][8] |

| logP (o/w) | 6.120 (estimated)[9] | - |

Chemical Properties and Reactivity

The chemical behavior of menthyl benzoate is characteristic of esters. The two primary sites for reaction are the ester's carbonyl group and the aromatic benzene (B151609) ring.[1][5]

Nucleophilic Acyl Substitution: Hydrolysis The most common reaction is hydrolysis (saponification), where the ester is cleaved by a nucleophile, such as a hydroxide (B78521) ion, to yield the parent alcohol and a carboxylate salt.[1]

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Electrophilic Aromatic Substitution The benzene ring can undergo electrophilic substitution reactions. For instance, nitration with nitric acid in the presence of an acid catalyst would yield nitro-substituted derivatives.[5][8]

Experimental Protocols for Characterization

The structural elucidation and separation of menthyl benzoate isomers require a combination of chromatographic and spectroscopic techniques.

Caption: Workflow for the separation and analysis of menthyl benzoate isomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

-

Objective: To separate and quantify the different stereoisomers of menthyl benzoate.

-

Methodology:

-

Column: A chiral stationary phase (CSP) column is required. A common choice is an amylose- or cellulose-based column, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which is effective for resolving enantiomers.[1]

-

Mobile Phase: An isocratic mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99:1 v/v) is used. The exact ratio should be optimized for the specific column and isomers.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzoate chromophore absorbs (e.g., 230 nm) or a Refractive Index (RI) detector.

-

Sample Preparation: Dissolve a precise amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject a small volume (e.g., 10 µL) onto the column. The retention time of each peak corresponds to a specific isomer. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the molecular structure, including the connectivity between the menthyl and benzoate moieties.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum. Key signals include the aromatic protons of the benzoate ring (typically δ 7.4-8.1 ppm) and a complex multiplet for the proton on the carbon bearing the ester group (C1'-H) in the menthyl ring (around δ 4.9 ppm).[1] The remaining aliphatic protons of the menthyl group appear upfield (δ 0.7-2.5 ppm).[1]

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. Diagnostic peaks include the carbonyl carbon of the ester at approximately 166 ppm and the carbons of the aromatic ring between 128-133 ppm.[1]

-

2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the ester linkage. A cross-peak correlation should be observed between the C1'-H proton of the menthyl ring (~δ 4.9 ppm) and the carbonyl carbon of the benzoate group (~166 ppm), providing definitive proof of structure.[1]

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups, particularly the ester carbonyl group.

-

Methodology:

-

Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr salt plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Interpretation: The most characteristic peak for an ester is the intense, sharp C=O stretching vibration, which appears in the range of 1730–1750 cm⁻¹.[10] The presence of the benzene ring may shift this peak slightly. Other notable bands include C-O stretches and C-H stretches from the aromatic and aliphatic groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Methodology:

-

Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the compound from impurities. For isomer separation, a chiral GC column would be necessary.[11]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (260.4 for C₁₇H₂₄O₂). Key fragment ions would include those corresponding to the benzoyl cation and fragments of the menthyl group.

-

-

References

- 1. This compound | 38649-18-2 | Benchchem [benchchem.com]

- 2. WO2007065758A1 - Process for producing menthyl benzoate - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Compound: MENTHYL BENZOATE (CHEMBL3039111) - ChEMBL [ebi.ac.uk]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 9. This compound, 6284-35-1 [thegoodscentscompany.com]

- 10. Ester - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: (-)-Menthyl Group as a Chiral Auxiliary in Asymmetric Synthesis

Introduction

In modern organic synthesis, particularly in the development of pharmaceuticals and natural products, the control of stereochemistry is paramount. Chiral auxiliaries are essential tools that enable chemists to synthesize enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate.[1][2] This auxiliary guides a subsequent chemical transformation to occur with high diastereoselectivity.[2] An effective chiral auxiliary should be readily available, easily attached to the substrate, provide high stereochemical control, and be removable under mild conditions for recovery and reuse.[3]